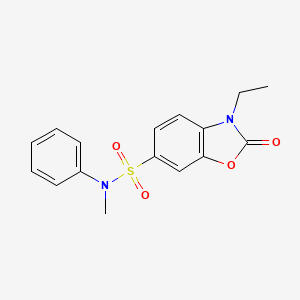
3-Methoxy-4-(oxolane-2-carbonylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-(oxolane-2-carbonylamino)benzoic acid, also known as MOBA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOBA is a synthetic molecule that is structurally similar to natural compounds found in various plants.
科学的研究の応用
3-Methoxy-4-(oxolane-2-carbonylamino)benzoic acid has been found to have potential therapeutic applications in various areas of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
3-Methoxy-4-(oxolane-2-carbonylamino)benzoic acid exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. This compound also inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been found to inhibit the replication of certain viruses by interfering with their ability to infect host cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound also inhibits the activity of certain enzymes that are involved in the production of prostaglandins, which are involved in pain and inflammation. Additionally, this compound has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and cell damage.
実験室実験の利点と制限
3-Methoxy-4-(oxolane-2-carbonylamino)benzoic acid has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. Additionally, it has been found to be stable under various conditions, making it suitable for use in experiments. However, this compound also has some limitations. It has been found to be toxic at high concentrations, and its effects on living organisms are not well understood.
将来の方向性
There are several future directions for the research of 3-Methoxy-4-(oxolane-2-carbonylamino)benzoic acid. One area of research could be the development of this compound analogs with improved therapeutic properties. Additionally, further studies could be conducted to determine the optimal dosage and administration of this compound for various therapeutic applications. Further research could also be conducted to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.
Conclusion
In conclusion, this compound is a synthetic molecule that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, as well as neuroprotective effects. This compound exerts its therapeutic effects through various mechanisms of action, and has several advantages for use in lab experiments. However, further research is needed to fully understand its effects on living organisms and to develop optimal therapeutic applications.
合成法
3-Methoxy-4-(oxolane-2-carbonylamino)benzoic acid can be synthesized through a multistep process that involves the reaction of 3-methoxybenzoic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-2-methyl-1-propanol to form the oxolane ring. The final step involves the amidation of the oxolane ring with ammonia to form this compound.
特性
IUPAC Name |
3-methoxy-4-(oxolane-2-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-11-7-8(13(16)17)4-5-9(11)14-12(15)10-3-2-6-19-10/h4-5,7,10H,2-3,6H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASGGRFMWAHNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,6-Dimethyl-2-[(2-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628723.png)
![5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628731.png)

![2-[4-(2,4-Dimethylphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628752.png)

![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)



![Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone](/img/structure/B7628797.png)
![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)



